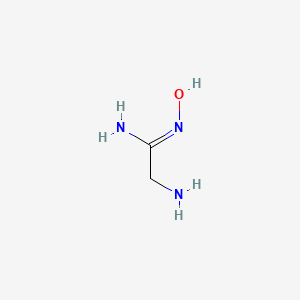
2-amino-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C2H7N3O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N’-hydroxyethanimidamide can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different conditions . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures. Another method involves the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution .
Industrial Production Methods: Industrial production of 2-amino-N’-hydroxyethanimidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-N’-hydroxyethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in alkylation and acylation reactions, where primary and secondary amines are alkylated by reaction with primary alkyl halides . It can also undergo Hofmann elimination reactions to form alkenes .
Common Reagents and Conditions: Common reagents used in the reactions of 2-amino-N’-hydroxyethanimidamide include alkyl halides, acid chlorides, and acid anhydrides. The conditions for these reactions can vary, but they often involve heating and the use of solvents such as ethanol or acetic acid .
Major Products: The major products formed from the reactions of 2-amino-N’-hydroxyethanimidamide depend on the specific reaction conditions and reagents used. For example, alkylation reactions can yield quaternary ammonium salts, while Hofmann elimination reactions produce alkenes .
Wissenschaftliche Forschungsanwendungen
2-amino-N’-hydroxyethanimidamide has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds and heterocyclic moieties . In medicinal chemistry, it has been studied for its potential as a dual inhibitor of Bcr-Abl and histone deacetylase, showing promising antiproliferative activities against cancer cell lines . Additionally, it is used in the development of new chemotherapeutic agents and in the study of enzyme mechanisms .
Wirkmechanismus
The mechanism of action of 2-amino-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, as a dual inhibitor of Bcr-Abl and histone deacetylase, it exerts its effects by inhibiting the activity of these enzymes, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-amino-N’-hydroxyethanimidamide can be compared with other similar compounds, such as 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives . These compounds share similar structural features and biological activities but may differ in their specific mechanisms of action and applications. The uniqueness of 2-amino-N’-hydroxyethanimidamide lies in its dual inhibitory activity and its potential for use in various fields of research and industry.
List of Similar Compounds:- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- 2-cyano-N-(2-pyridyl)acetamide
- N-(2-amino-1,2-dicyanovinyl)imidates
Eigenschaften
Molekularformel |
C2H7N3O |
|---|---|
Molekulargewicht |
89.10 g/mol |
IUPAC-Name |
2-amino-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H7N3O/c3-1-2(4)5-6/h6H,1,3H2,(H2,4,5) |
InChI-Schlüssel |
TZWFTFOOLZXSGS-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C(=N/O)/N)N |
Kanonische SMILES |
C(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















